molecular formula C18H36O2 B14486813 Methyl 3-methylhexadecanoate CAS No. 65128-49-6

Methyl 3-methylhexadecanoate

Cat. No.: B14486813
CAS No.: 65128-49-6
M. Wt: 284.5 g/mol
InChI Key: VTFOLAWZOSRSEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methylhexadecanoate is an organic compound belonging to the ester familyThis compound is commonly found in various natural sources, including certain marine sponges .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methylhexadecanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-methylhexadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound often involves the same esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced separation techniques to isolate the ester from the reaction mixture .

Mechanism of Action

The mechanism of action of methyl 3-methylhexadecanoate involves its interaction with lipid metabolic pathways. It can be incorporated into lipid bilayers, affecting membrane fluidity and function. Additionally, it may act as a signaling molecule in certain biological processes .

Properties

CAS No.

65128-49-6

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

IUPAC Name

methyl 3-methylhexadecanoate

InChI

InChI=1S/C18H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(2)16-18(19)20-3/h17H,4-16H2,1-3H3

InChI Key

VTFOLAWZOSRSEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.